molecular formula C15H14N6O3 B2476879 N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1001831-70-4

N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2476879
CAS RN: 1001831-70-4
M. Wt: 326.316
InChI Key: DTZYKXVPIOXLLW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods. The compound has been studied extensively for its potential applications in the field of medicine and drug discovery. In

Scientific Research Applications

N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied extensively for its potential applications in the field of medicine and drug discovery. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, protein kinases, and G protein-coupled receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of various enzymes and receptors, which are involved in the regulation of various cellular processes. The compound has been found to exhibit potent inhibitory activity against tyrosine kinases, which are involved in the regulation of cell growth and proliferation. The compound has also been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been found to exhibit potent biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes and receptors, which are involved in the regulation of various cellular processes. The compound has also been found to exhibit potent anti-inflammatory and anti-cancer activity. The compound has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and the methods used have been optimized to produce high yields of the compound. The compound has also been found to exhibit potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of new drugs. However, the compound has some limitations, including its limited solubility in aqueous solutions, which makes it difficult to use in some experiments.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine. One direction is to explore the potential applications of the compound in the treatment of other diseases, including neurological disorders and infectious diseases. Another direction is to investigate the mechanism of action of the compound in more detail, to gain a better understanding of how it inhibits the activity of various enzymes and receptors. Additionally, further studies are needed to optimize the synthesis methods used to produce the compound and to develop new methods for the synthesis of related compounds with improved properties.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has been achieved using various methods. One of the most common methods involves the reaction of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with 3-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with 3-methoxybenzaldehyde in the presence of a reducing agent. The synthesis of this compound has been reported in several scientific journals, and the methods used have been optimized to produce high yields of the compound.

properties

IUPAC Name

N-(3-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-10-6-14(18-11-4-3-5-13(7-11)24-2)19-15(17-10)20-9-12(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZYKXVPIOXLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

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